![molecular formula C17H19N5OS B2363283 6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097860-58-5](/img/structure/B2363283.png)
6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
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Description
The compound “6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . The heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .
Scientific Research Applications
Synthesis and Reactivity
This compound belongs to a class of chemicals that have been synthesized and studied for their unique reactivity towards different reagents for potential biological evaluation. One study outlines the synthesis of novel derivatives, including pyrazoles, isoindole-diones, and pyridazin-ones, from a precursor sharing structural similarities. These derivatives have shown potent antimicrobial activity, highlighting the compound's versatility in generating bioactive molecules (Rashad et al., 2009).
Antimicrobial Activities
Several studies have focused on the synthesis of new derivatives with antimicrobial properties. For example, the synthesis of imide and Schiff's base derivatives starting from pyrimidine analogs has demonstrated good antimicrobial activities comparable to known drugs (Sabry et al., 2013). This indicates the potential of such compounds in developing new antimicrobial agents.
Analgesic and Antiparkinsonian Activities
Compounds derived from similar structures have been evaluated for their analgesic and antiparkinsonian activities. One study reported the preparation of substituted pyridine derivatives showing significant activity in this regard, comparable to reference drugs like Valdecoxib® and Benzatropine® (Amr et al., 2008).
Antiprotozoal and Antifungal Activities
The exploration of thienopyrimidine derivatives for antimicrobial evaluation revealed that certain derivatives exhibit pronounced antimicrobial activity. This includes activity against both Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating the broad-spectrum potential of these compounds (Bhuiyan et al., 2006).
Antimicrobial and Physicochemical Properties
New spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been characterized for their physicochemical properties and evaluated for antimicrobial activity against clinical isolates of bacterial and fungal strains. These studies highlight the compound's potential for developing therapeutics with selective activity against Gram-positive bacterial strains (Candia et al., 2017).
properties
IUPAC Name |
6-methyl-2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-2-3-15(23)22(20-12)10-13-4-7-21(8-5-13)17-16-14(6-9-24-16)18-11-19-17/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLOZNAJFATJCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=NC4=C3SC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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